molecular formula C22H36O B12739258 16-beta-Methyl-17-alpha-pregn-5-en-3-beta-ol CAS No. 95807-38-8

16-beta-Methyl-17-alpha-pregn-5-en-3-beta-ol

Katalognummer: B12739258
CAS-Nummer: 95807-38-8
Molekulargewicht: 316.5 g/mol
InChI-Schlüssel: RWJGYWHJHPBPHZ-NCDFPOODSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

16-beta-Methyl-17-alpha-pregn-5-en-3-beta-ol is a synthetic steroid compound with a complex molecular structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 16-beta-Methyl-17-alpha-pregn-5-en-3-beta-ol typically involves multiple steps, starting from simpler steroid precursors. The process often includes:

    Hydroxylation: Introduction of hydroxyl groups at specific positions.

    Methylation: Addition of methyl groups to the steroid backbone.

    Cyclization: Formation of the characteristic ring structures.

    Purification: Techniques such as chromatography to isolate the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and advanced purification systems to ensure high yield and purity. The process is optimized for efficiency and cost-effectiveness, often using automated systems to control reaction conditions.

Analyse Chemischer Reaktionen

Types of Reactions

16-beta-Methyl-17-alpha-pregn-5-en-3-beta-ol can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.

    Reduction: Reduction of double bonds or carbonyl groups.

    Substitution: Replacement of functional groups with other atoms or groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols or alkanes.

Wissenschaftliche Forschungsanwendungen

16-beta-Methyl-17-alpha-pregn-5-en-3-beta-ol has diverse applications in scientific research:

    Chemistry: Used as a precursor for synthesizing other complex steroids.

    Biology: Studied for its effects on cellular processes and hormone regulation.

    Medicine: Investigated for potential therapeutic uses, including anti-inflammatory and hormonal treatments.

    Industry: Utilized in the production of specialized chemicals and pharmaceuticals.

Wirkmechanismus

The mechanism of action of 16-beta-Methyl-17-alpha-pregn-5-en-3-beta-ol involves its interaction with specific molecular targets, such as steroid receptors. It can modulate gene expression and influence various biological pathways, leading to its observed effects. The exact pathways and targets may vary depending on the context of its use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Pregn-5-en-3-ol: A related steroid with similar structural features.

    Pregn-5-ene-3,20-diol: Another compound with comparable functional groups and ring systems.

Uniqueness

16-beta-Methyl-17-alpha-pregn-5-en-3-beta-ol is unique due to its specific methylation pattern and the presence of distinct functional groups

Eigenschaften

CAS-Nummer

95807-38-8

Molekularformel

C22H36O

Molekulargewicht

316.5 g/mol

IUPAC-Name

(3S,8S,9S,10R,13R,14S,16S,17R)-17-ethyl-10,13,16-trimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol

InChI

InChI=1S/C22H36O/c1-5-18-14(2)12-20-17-7-6-15-13-16(23)8-10-21(15,3)19(17)9-11-22(18,20)4/h6,14,16-20,23H,5,7-13H2,1-4H3/t14-,16-,17+,18+,19-,20-,21-,22+/m0/s1

InChI-Schlüssel

RWJGYWHJHPBPHZ-NCDFPOODSA-N

Isomerische SMILES

CC[C@@H]1[C@H](C[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)C

Kanonische SMILES

CCC1C(CC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.